Einecs 284-604-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of Einecs 284-604-1 involves the synthesis of 1,3,5-triazine-2,4,6(1H,3H,5H)-trione and its subsequent reaction with 1,3,5-triazine-2,4,6(1H,3H,5H)-trione trihydrazone. The synthetic route typically involves the use of hydrazine derivatives and triazine compounds under controlled reaction conditions. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Einecs 284-604-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Wissenschaftliche Forschungsanwendungen
Einecs 284-604-1 has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various triazine derivatives, which are important in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Einecs 284-604-1 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Einecs 284-604-1 can be compared with other similar compounds, such as:
1,3,5-triazine-2,4,6(1H,3H,5H)-trione: A related compound with similar chemical properties but different biological activities.
1,3,5-triazine-2,4,6(1H,3H,5H)-trione trihydrazone: Another related compound with distinct chemical and biological properties. The uniqueness of this compound lies in its specific combination of triazine and hydrazone moieties, which confer unique chemical reactivity and biological activities.
Eigenschaften
CAS-Nummer |
84946-02-1 |
---|---|
Molekularformel |
C6H12N12O3 |
Molekulargewicht |
300.24 g/mol |
IUPAC-Name |
(4,6-dihydrazinyl-1,3,5-triazin-2-yl)hydrazine;1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C3H9N9.C3H3N3O3/c4-10-1-7-2(11-5)9-3(8-1)12-6;7-1-4-2(8)6-3(9)5-1/h4-6H2,(H3,7,8,9,10,11,12);(H3,4,5,6,7,8,9) |
InChI-Schlüssel |
XCWVTLZSOWPVGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=O)NC(=O)NC(=O)N1.C1(=NC(=NC(=N1)NN)NN)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.